molecular formula C8H16O2 B8451767 1,1-Dimethoxy-2-methylpent-2-ene CAS No. 87128-43-6

1,1-Dimethoxy-2-methylpent-2-ene

Cat. No.: B8451767
CAS No.: 87128-43-6
M. Wt: 144.21 g/mol
InChI Key: LTNRUEYIFXGDFX-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-2-methylpent-2-ene is an organic compound characterized by a conjugated alkene system flanked by two methoxy groups at the 1-position and a methyl substituent at the 2-position. The compound’s molecular formula is inferred as C₈H₁₄O₂, with a molecular weight of approximately 142.20 g/mol. Its reactivity is influenced by the electron-donating methoxy groups, which stabilize the alkene through resonance, and the steric effects of the methyl group.

Properties

CAS No.

87128-43-6

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

1,1-dimethoxy-2-methylpent-2-ene

InChI

InChI=1S/C8H16O2/c1-5-6-7(2)8(9-3)10-4/h6,8H,5H2,1-4H3

InChI Key

LTNRUEYIFXGDFX-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C)C(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

(2E)-1-Chloro-5-methoxypent-2-ene

This compound (C₆H₁₁ClO, molecular weight: 134.60 g/mol ) shares a similar alkene backbone but replaces one methoxy group with a chlorine atom. The chlorine atom introduces electronegativity, increasing polarity and reactivity toward nucleophilic substitution compared to the purely ether-based 1,1-Dimethoxy-2-methylpent-2-ene.

1-Penten-3-ol (C₅H₁₀O)

A hydroxyl-substituted alkene (molecular weight: 86.13 g/mol), 1-Penten-3-ol exhibits hydrogen-bonding capability, leading to higher boiling points and water solubility relative to the non-polar methoxy groups in this compound.

1,1-Dichloroethene (C₂H₂Cl₂)

A chlorinated alkene (molecular weight: 96.94 g/mol), this compound lacks methoxy groups but shares a similar double-bond system.

Analytical and Spectroscopic Comparisons

  • Mass Spectrometry (MS) : While this compound’s MS data is unavailable, the methoxyethyl-substituted compound in Reference Example 105 () shows a base peak at m/z 540.2 [M+H]⁺ , suggesting methoxy groups contribute to stable molecular ion formation.
  • Chromatography: The retention time of 1.11 minutes (HPLC, ) for a methoxy-containing compound indicates moderate polarity, which would likely extend retention times compared to non-polar analogs like 1,1-dichloroethene.

Data Table: Key Properties of this compound and Comparators

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Notes
This compound C₈H₁₄O₂ 142.20 Alkene, methoxy, methyl Resonance-stabilized alkene; low toxicity (inferred)
(2E)-1-Chloro-5-methoxypent-2-ene C₆H₁₁ClO 134.60 Alkene, chloro, methoxy Electrophilic reactivity; higher polarity
1-Penten-3-ol C₅H₁₀O 86.13 Alkene, hydroxyl Hydrogen bonding; higher water solubility
1,1-Dichloroethene C₂H₂Cl₂ 96.94 Alkene, chloro Volatile; carcinogenic potential

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